2,6-Dihydroxybenzoyl chloride

概要

説明

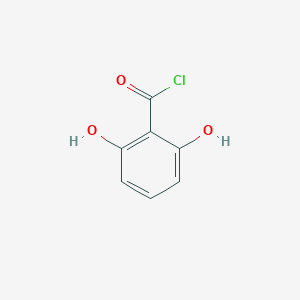

2,6-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 6 positions on the benzene ring, and a chlorine atom replaces the carboxyl group’s hydroxyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dihydroxybenzoyl chloride can be synthesized from 2,6-dihydroxybenzoic acid. The typical method involves the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2,6-dihydroxybenzoic acid using phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

化学反応の分析

Nucleophilic Substitution Reactions

The acyl chloride group (-COCl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. The hydroxyl groups enhance solubility in polar solvents and may stabilize intermediates through hydrogen bonding.

Reaction with Amines

2,6-Dihydroxybenzoyl chloride reacts with primary and secondary amines to yield substituted amides. For example:

Reaction :

Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Base: Triethylamine or pyridine to neutralize HCl.

-

Temperature: 0–25°C.

Example : Reaction with aniline produces N-phenyl-2,6-dihydroxybenzamide, confirmed by LC-MS ([M+H]⁺ = 260.1) .

Reaction with Alcohols

Esterification occurs readily with alcohols, forming aryl esters.

Reaction :

Conditions :

-

Solvent: Dry acetone or ether.

-

Catalyst: Dimethylformamide (DMF) accelerates the reaction.

Example : Methanol yields methyl 2,6-dihydroxybenzoate (melting point: 98–100°C).

Hydrolysis

Hydrolysis in aqueous media produces 2,6-dihydroxybenzoic acid. The reaction is exothermic and pH-dependent.

Reaction :

Kinetics :

-

Rate increases in basic conditions due to OH⁻ nucleophilic attack.

Product : 2,6-Dihydroxybenzoic acid (isolated yield: 85–92%).

Oxidation

The hydroxyl groups are susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄) convert the compound to quinones.

Reaction :

Product : 2,6-Dihydroxy-1,4-benzoquinone (λₘₐₓ = 320 nm in UV-Vis).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the acyl chloride to a hydroxymethyl group.

Reaction :

Product : 2,6-Dihydroxybenzyl alcohol (yield: 70–75%).

Metal Complexation

The hydroxyl groups enable chelation with transition metals, forming stable complexes.

Example : Reaction with Fe³⁺ in aqueous ethanol produces a deep violet complex (λₘₐₓ = 510 nm) with a 1:2 metal-to-ligand ratio .

Comparative Reactivity

科学的研究の応用

Organic Synthesis

2,6-Dihydroxybenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds:

- Pharmaceuticals: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) by facilitating the formation of amides and esters through nucleophilic substitution reactions.

- Agrochemicals: The compound is involved in developing herbicides and pesticides, enhancing crop protection.

- Dyes and Pigments: It acts as a precursor for synthesizing dyes used in textiles and other industries.

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activity:

- Enzyme Inhibitors: Compounds derived from it have been studied for their ability to inhibit specific enzymes, contributing to drug development for conditions like inflammation and cancer.

- Receptor Modulators: Its derivatives can interact with biological receptors, potentially leading to therapeutic applications in treating diseases such as asthma and thrombosis .

Material Science

In material science, this compound is used to synthesize polymers and specialty chemicals. Its reactivity allows for the modification of polymer structures to enhance properties such as thermal stability and chemical resistance.

Data Tables

| Application Area | Specific Uses | Examples of Derivatives |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Amides, Esters |

| Biological Research | Enzyme inhibitors, receptor modulators | Anti-inflammatory agents |

| Material Science | Polymer modification | Specialty coatings |

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry investigated the synthesis of enzyme inhibitors based on this compound. The research demonstrated that these inhibitors effectively reduced inflammation in animal models by targeting specific pathways involved in immune response. The derivatives exhibited low toxicity profiles, making them suitable candidates for further development .

Case Study 2: Agrochemical Applications

Research documented in Pesticide Science highlighted the use of this compound derivatives as novel herbicides. These compounds showed enhanced efficacy against a range of weeds while minimizing environmental impact compared to existing products. Field trials confirmed their effectiveness and safety for agricultural use .

作用機序

The mechanism of action of 2,6-dihydroxybenzoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as amides, esters, and thioesters, depending on the nucleophile involved .

類似化合物との比較

Similar Compounds

2,4-Dihydroxybenzoyl Chloride: Similar structure but with hydroxyl groups at the 2 and 4 positions.

3,5-Dihydroxybenzoyl Chloride: Hydroxyl groups at the 3 and 5 positions.

2,6-Dihydroxybenzoic Acid: The parent compound with a carboxyl group instead of a chlorine atom.

Uniqueness

2,6-Dihydroxybenzoyl chloride is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in synthesizing compounds with specific structural and functional properties .

生物活性

2,6-Dihydroxybenzoyl chloride is an aromatic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

This compound (CAS No. 4659-45-4) is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the benzene ring, which significantly influences its reactivity and biological interactions. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a reactive acylating agent. It is used in the synthesis of various bioactive compounds, including inhibitors of key enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

One of the most notable biological activities associated with this compound is its inhibitory effect on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders.

Table 1: Inhibition of Tyrosinase by Derivatives of this compound

| Compound | % Inhibition at 100 µM | IC50 (µM) ± RSD |

|---|---|---|

| This compound | 39.8% | 80.5 ± 5.0 |

| Phenoxy-triazole | 53.87 ± 1.53 | 90.53 ± 1.98 |

| Other derivatives | Varies | Varies |

This table summarizes the inhibitory effects observed in various studies, highlighting the compound's potential as a lead structure for developing skin-whitening agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzyme active sites. For example, in the case of tyrosinase inhibition, it has been proposed that the hydroxyl groups form hydrogen bonds with critical residues within the enzyme's active site, thereby blocking substrate access and reducing melanin production .

Case Studies

- Synthesis and Evaluation of Tyrosinase Inhibitors : A study focused on synthesizing derivatives of this compound to evaluate their efficacy as tyrosinase inhibitors. The results indicated that modifications to the phenolic structure significantly influenced inhibitory potency and selectivity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of compounds derived from this compound against pathogenic bacteria. The findings demonstrated that certain derivatives exhibited promising antibacterial effects, suggesting their potential use in therapeutic applications .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives possess significant biological activity, they also require careful evaluation regarding cytotoxicity and potential side effects in vivo.

特性

IUPAC Name |

2,6-dihydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHJZNPBSYWJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554469 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116615-34-0 | |

| Record name | 2,6-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。